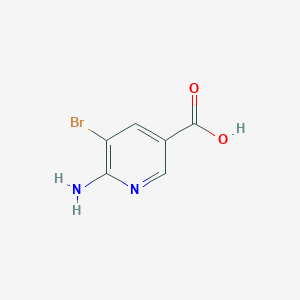

6-Amino-5-bromonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUDHTBHPQJUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627981 | |

| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180340-69-6 | |

| Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-bromo-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed synthetic pathway for 6-Amino-5-bromonicotinic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis protocol, this guide outlines a logical and chemically sound two-step approach. The proposed pathway involves the hydrolysis of a commercially available starting material followed by a regioselective bromination.

This document details the experimental methodologies for each proposed step, supported by quantitative data presented in clear, tabular formats for straightforward comparison and implementation. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the synthesis pathway and experimental workflows, adhering to a professional and high-contrast color scheme for optimal clarity.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be logically achieved through a two-step process, commencing with the hydrolysis of ethyl 6-aminonicotinate to yield 6-aminonicotinic acid. This intermediate is then subjected to electrophilic bromination to introduce a bromine atom at the 5-position of the pyridine ring, yielding the final desired product.

Step 1: Synthesis of 6-Aminonicotinic Acid via Hydrolysis

The initial step involves the base-catalyzed hydrolysis of ethyl 6-aminonicotinate. This reaction efficiently converts the ester into the corresponding carboxylic acid, which serves as the immediate precursor for the subsequent bromination step.

Experimental Protocol:

A detailed experimental procedure for the hydrolysis of ethyl 6-aminonicotinate is as follows[1]:

-

Dissolution: Dissolve ethyl 6-aminonicotinate (5.00 mmol, 831.0 mg) in methanol (36 mL) in a suitable reaction vessel.

-

Base Addition: Add a 1 N aqueous solution of sodium hydroxide (20.0 mL) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (20°C) for 18 hours.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure (in vacuo).

-

Dilution: Dilute the remaining residue with water (2 mL).

-

Acidification: Acidify the solution to a pH of approximately 3 using a 2 N aqueous solution of hydrochloric acid.

-

Isolation: Isolate the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the precipitate with water and subsequently dry it in vacuo to yield 6-aminonicotinic acid as an off-white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 6-aminonicotinate | [1] |

| Reagents | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 18 hours | [1] |

| Product | 6-Aminonicotinic acid | [1] |

| Yield | 33% | [1] |

| Appearance | Off-white solid | [1] |

Step 2: Proposed Synthesis of this compound via Electrophilic Bromination

The second step of the proposed synthesis is the regioselective electrophilic bromination of 6-aminonicotinic acid. The amino group at the 6-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group, making it the most likely site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for activated aromatic rings.[2][3][4]

Proposed Experimental Protocol:

Based on general procedures for the bromination of activated aromatic compounds, the following protocol is proposed:

-

Dissolution: Dissolve 6-aminonicotinic acid in a suitable solvent such as acetonitrile or a mixture of acetic acid and water.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

-

Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is anticipated to proceed at room temperature.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactant and Product Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 6-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | White to greyish powder[5][6] | 3167-49-5[5] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to light yellow crystalline powder[7] | 128-08-5[7] |

| This compound | C₆H₅BrN₂O₂ | 217.02 | Not specified | 180340-69-6[8] |

Conclusion

This technical guide outlines a feasible and well-grounded synthetic pathway for the preparation of this compound. By providing detailed experimental protocols for the established hydrolysis step and a scientifically sound proposal for the subsequent bromination, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The structured presentation of quantitative data and the clear visualization of the chemical processes are intended to facilitate the practical application of this synthesis in a laboratory setting. Further experimental validation is recommended to optimize the conditions for the proposed bromination step and to maximize the overall yield of the final product.

References

- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. N Bromosuccinimide Manufactures | Mumbai | Maharashtra | India [relicchemicals.in]

- 4. adpharmachem.com [adpharmachem.com]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 8. sincerechemical.com [sincerechemical.com]

Physicochemical properties of 6-Amino-5-bromonicotinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-5-bromonicotinic acid

This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, general experimental protocols, and visualizations of its potential applications and biological interactions.

Chemical Identity and Structure

This compound is a substituted pyridine carboxylic acid. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a carboxylic acid group at position 3.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-Amino-5-bromopyridine-3-carboxylic acid |

| CAS Number | 180340-69-6[1][2] |

| Molecular Formula | C₆H₅BrN₂O₂[1][2] |

| Canonical SMILES | C1=C(C=NC(=C1Br)N)C(=O)O[2] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)[2] |

| InChIKey | UOUDHTBHPQJUPS-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Physical State | Solid, powder. One source reports it as a colorless liquid, which may refer to a solution or be an outlier. | [2] |

| Melting Point | Data not available. Related compounds like 5-Bromonicotinic acid melt at 178-180 °C, and 6-Bromonicotinic acid at 200-203 °C.[3] | N/A |

| Boiling Point | 378.0 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.91 g/cm³ (Predicted) | [2] |

| pKa | 3.94 ± 0.20 (Predicted) | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.71 (Predicted) | [2] |

| Polar Surface Area (PSA) | 76.21 Ų | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [2][4] |

| Refractive Index | 1.685 (Predicted) | [2][4] |

| Solubility | No specific data found. Related brominated nicotinic acids exhibit slight solubility in polar organic solvents like DMSO and methanol and are sparingly soluble in water.[5] | N/A |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility, to a known concentration (e.g., 1-10 mM).

-

Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology:

-

Phase Preparation: 1-Octanol and a buffered aqueous solution (typically phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

-

Partitioning: A precise volume of the sample solution is mixed with a precise volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Applications

While direct biological studies on this compound are limited, its classification as a "Protein Degrader Building Block" and its structural similarity to other nicotinic acid derivatives provide strong indications of its potential applications.[1]

Role in Targeted Protein Degradation

This compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The carboxylic acid and amino groups on the molecule serve as functional handles for linking to the other components of the PROTAC.

Hypothetical Signaling Pathway: GPR109A Activation

The structurally related compound, 5-bromonicotinic acid, is an analog of nicotinic acid (Niacin), which is a known agonist for the G-protein coupled receptor 109A (GPR109A), also known as HCA2. Activation of GPR109A initiates downstream signaling cascades that have anti-inflammatory and metabolic effects.[8][9] It is plausible that this compound could also interact with this or related receptors.

The canonical GPR109A signaling pathway involves the inhibition of adenylate cyclase, leading to reduced intracellular cAMP levels.

This diagram illustrates the potential mechanism where the compound, acting as a ligand, binds to the GPR109A receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels, which modulates downstream cellular activities.[10]

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of targeted protein degraders. Its physicochemical properties, such as a predicted high polar surface area and moderate lipophilicity, are key determinants of its behavior in biological systems and its utility in synthesis. While further experimental validation of its properties and biological activities is required, the data and potential pathways presented in this guide offer a solid foundation for researchers and drug developers working with this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 5-Bromonicotinic acid CAS#: 20826-04-4 [m.chemicalbook.com]

- 6. 蛋白降解剂合成砌块 [sigmaaldrich.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Amino-5-bromonicotinic Acid (CAS 180340-69-6) - A Research Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available information on 6-Amino-5-bromonicotinic acid, CAS number 180340-69-6. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed experimental data, including specific synthesis protocols, in-depth biological activity, and comprehensive spectroscopic analysis for this particular compound, remains limited in publicly accessible domains. However, this guide provides the foundational knowledge available, including its chemical properties and its designated role as a building block in modern drug discovery paradigms.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. Its structure incorporates an amino group, a bromine atom, and a carboxylic acid moiety on the pyridine ring, making it a versatile scaffold for chemical synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 180340-69-6 | N/A |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | 6-Amino-5-bromopyridine-3-carboxylic acid | N/A |

| Synonyms | 6-Amino-5-bromo-3-pyridinecarboxylic acid | N/A |

| Appearance | Not specified in available literature | N/A |

| Purity | Typically offered at ≥97% by commercial suppliers | [1] |

| Storage | Room temperature | [1] |

Note: Some physical properties such as boiling point and density are not included as experimentally verified data is unavailable. Predicted values from chemical software exist but are not presented here to maintain a focus on experimentally confirmed data.

Synthesis and Experimental Protocols

For a related compound, 5-bromonicotinic acid, a common synthesis method involves the direct bromination of nicotinic acid using reagents like thionyl chloride and bromine in the presence of an iron catalyst.[3] While this provides some insight into the chemistry of brominating nicotinic acid derivatives, it is not a confirmed protocol for the target compound.

Applications in Drug Discovery and Development

The primary application noted for this compound is as a "Protein Degrader Building Block".[1] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in Targeted Protein Degradation (TPD)

Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4] PROTACs are heterobifunctional molecules at the heart of this strategy, consisting of two ligands connected by a linker.[5][6] One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[7][8]

The structure of this compound, with its carboxylic acid and amino functional groups, provides multiple attachment points for linkers or for direct incorporation into the PROTAC scaffold. The bromo- and amino-substituted pyridine core can also serve as a versatile platform for creating libraries of compounds with diverse functionalities to optimize binding and degradation efficacy. While the direct use of this compound in a published PROTAC has not been identified, its commercial availability as a building block for this purpose indicates its potential in this field.

Figure 1. A conceptual workflow of PROTAC-mediated targeted protein degradation.

Biological Activity and Signaling Pathways

There is currently no specific biological activity data or association with any signaling pathways reported for this compound in the reviewed literature. The biological effects of any larger molecule synthesized from this building block would be dependent on the nature of the other components of the final molecule, such as the target-binding ligand and the E3 ligase-recruiting moiety in a PROTAC.

Spectroscopic Data

A search for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound did not yield any published spectra. Commercial suppliers may possess this data, but it is not publicly available.

Conclusion and Future Directions

This compound (CAS 180340-69-6) is a chemical building block with clear potential in the field of targeted protein degradation. Its structural features make it an attractive scaffold for the synthesis of PROTACs and other novel therapeutic agents. However, a significant gap exists in the public domain regarding its specific synthesis, characterization, and biological evaluation.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Performing comprehensive spectroscopic analysis to create a public record of its characterization data.

-

Synthesizing and evaluating derivatives, particularly PROTACs, to explore its utility in targeted protein degradation against various disease targets.

As the field of targeted protein degradation continues to expand, the demand for novel and versatile building blocks like this compound is likely to increase, making further research into its properties and applications a valuable endeavor.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. Targeted Protein Degradation: From Basic Science to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers | BroadPharm [broadpharm.com]

- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-Amino-5-bromonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 6-Amino-5-bromonicotinic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, a generalized experimental protocol for solubility determination, and relevant chemical synthesis and workflow diagrams.

Introduction to this compound

This compound, with the CAS number 180340-69-6, is a substituted pyridine carboxylic acid. Its molecular structure, featuring an amino group, a bromine atom, and a carboxylic acid group on a pyridine ring, suggests a molecule with polar characteristics. Such compounds are of interest in medicinal chemistry and drug development as intermediates and building blocks for more complex molecules. The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological screening.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble |

| Methanol | CH₃OH | Polar Protic | Likely Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Insoluble |

| Toluene | C₇H₈ | Nonpolar | Likely Insoluble |

| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the HPLC analysis represents the solubility of this compound in the selected solvent at the specified temperature.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizations

The following diagrams illustrate a general workflow for experimental solubility determination and a representative chemical synthesis pathway.

Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.

While a specific signaling pathway for this compound is not documented, its synthesis is a key aspect for its application. The following diagram illustrates a plausible synthetic route for a related compound, 5-bromonicotinic acid, which can serve as a conceptual model.

Caption: A conceptual diagram for the synthesis of 5-bromonicotinic acid from nicotinic acid.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, its chemical structure suggests solubility in polar organic solvents. The provided generalized experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. The continued investigation and publication of such fundamental physicochemical properties are crucial for advancing the use of this compound in drug discovery and development.

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Amino-5-bromonicotinic Acid

Disclaimer: To date, a specific crystal structure determination for 6-Amino-5-bromonicotinic acid has not been reported in publicly accessible literature. This guide, therefore, presents a representative analysis based on the known crystal structure of the closely related compound, 2-Aminonicotinic acid, and established methodologies for the synthesis and analysis of similar substituted nicotinic acids. The presented data and protocols are intended to serve as a robust framework for researchers and professionals in drug development.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its chemical behavior, solubility, and potential biological activity. X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in a crystal lattice, revealing key details about conformation, intermolecular interactions, and packing motifs. This guide outlines the probable experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, supported by representative crystallographic data.

Synthesis and Crystallization

A plausible synthetic route to this compound involves the bromination of 6-aminonicotinic acid. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

A potential synthetic method can be adapted from procedures for related compounds. A common approach involves the direct bromination of an aminonicotinic acid derivative.

-

Reaction Setup: To a solution of 6-aminonicotinic acid in a suitable solvent (e.g., acetic acid or a mixture of sulfuric and nitric acids), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a period determined by reaction monitoring (e.g., via thin-layer chromatography or LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product is precipitated by adjusting the pH of the solution.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Solvent Selection: A range of solvents and solvent mixtures are screened to find a system in which this compound has moderate solubility.

-

Crystal Growth: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-defined single crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Representative Crystal Structure Data

The following data is based on the published crystal structure of 2-Aminonicotinic acid, which serves as a structural analogue for this compound.[1][2] It is anticipated that this compound would also crystallize in a zwitterionic form with significant hydrogen bonding.

Table 1: Representative Crystallographic Data

| Parameter | Value (for 2-Aminonicotinic acid) |

| Chemical Formula | C₆H₆N₂O₂ |

| Formula Weight | 138.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.123(1) |

| b (Å) | 5.432(1) |

| c (Å) | 15.678(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 599.9(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.528 |

Table 2: Representative Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(1)—H(1)···O(2) | 0.89(2) | 1.78(2) | 2.652(2) | 168(2) |

| N(2)—H(2A)···O(1) | 0.86(2) | 2.00(2) | 2.807(2) | 157(2) |

| N(2)—H(2B)···O(2) | 0.86(2) | 2.29(2) | 2.764(2) | 114(1) |

| C(6)—H(6)···O(1) | 0.93 | 2.50 | 3.328(2) | 149 |

D = donor atom, A = acceptor atom

In the structure of 2-aminonicotinic acid, the molecule exists as a zwitterion, with the pyridine nitrogen being protonated.[1][2] The crystal packing is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into zigzag chains.[1] An intramolecular N—H···O hydrogen bond is also observed.[1] It is highly probable that this compound would exhibit similar hydrogen bonding patterns, potentially with additional halogen bonding interactions involving the bromine atom.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a substituted nicotinic acid.

Logical Relationship of Structural Features

The following diagram illustrates the key structural features and their relationships as anticipated for this compound, based on its analogue 2-aminonicotinic acid.

Conclusion

While a definitive crystal structure of this compound is not yet available, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on established chemical principles and data from the closely related compound, 2-aminonicotinic acid. The anticipated zwitterionic nature and extensive hydrogen bonding network are expected to be key determinants of its solid-state properties. The potential for halogen bonding further adds to the structural interest of this molecule. The experimental protocols and representative data presented herein offer a valuable resource for researchers engaged in the study and application of substituted nicotinic acids.

References

The Therapeutic Potential of 6-Amino-5-bromonicotinic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, substituted nicotinic acids, particularly those with amino and halogen functionalities, have garnered significant interest for their diverse biological activities. This technical guide focuses on the emerging potential of 6-Amino-5-bromonicotinic acid and its derivatives, exploring their potential applications in oncology, infectious diseases, and inflammatory conditions. The strategic placement of an amino group at the 6-position and a bromine atom at the 5-position of the nicotinic acid core creates a unique electronic and structural profile, offering opportunities for the development of novel therapeutic candidates with enhanced potency and selectivity. This document will delve into the available data on their biological activities, provide detailed experimental methodologies for their evaluation, and explore the potential signaling pathways through which they may exert their effects.

Potential Biological Activities

While research specifically on this compound derivatives is still in its nascent stages, the broader class of substituted nicotinic acids and aminopyridines has demonstrated significant promise in several key therapeutic areas. Extrapolation from structurally related compounds, alongside emerging direct evidence, suggests that derivatives of this compound are promising candidates for anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Derivatives of nicotinic acid have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. The amino group offers a site for further chemical modification to optimize activity and selectivity. Studies on related brominated and aminated pyridine compounds suggest that these derivatives may interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling. For instance, the nicotinamide analogue 6-aminonicotinamide has been shown to sensitize human tumor cell lines to cisplatin, a common chemotherapeutic agent[1]. While direct and extensive cytotoxic data for a series of this compound derivatives is not yet available in the public domain, the existing information on related structures warrants their investigation as potential anticancer agents[2].

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of substituents like amino and bromo groups can modulate the antimicrobial spectrum and potency. Research on related compounds, such as hydrazide derivatives of 5-bromonicotinic acid, has demonstrated antibacterial activity[3]. The mechanism of action for such compounds may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The evaluation of a range of this compound amides and esters against a panel of bacterial and fungal pathogens is a logical next step to explore their potential in treating infectious diseases.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Nicotinic acid itself is known to possess anti-inflammatory properties[4]. Derivatives of this compound may offer a novel approach to modulating inflammatory pathways. These compounds could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, or interfere with the signaling cascades that lead to an inflammatory response. For example, a derivative of a related aminopyridinol has been shown to ameliorate experimental colitis by suppressing the NF-κB signaling pathway[5]. The investigation of this compound derivatives as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) could reveal potent anti-inflammatory agents.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of this compound Amide Derivatives

A common and effective method for the synthesis of amide derivatives from a carboxylic acid involves a two-step process: activation of the carboxylic acid, followed by coupling with a desired amine.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound amide derivatives.

Protocol:

-

Acid Chloride Formation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2.0 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-Amino-5-bromonicotinoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).

-

To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-amino-5-bromonicotinamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Workflow for MTT Assay

References

- 1. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-5-bromonicotinic Acid: A Versatile Fragment for Kinase Inhibitor Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high ligand efficiency. The structural and physicochemical properties of these fragments provide a foundation for their optimization into potent and selective drug candidates. Within the vast chemical space of potential fragments, substituted heterocyclic scaffolds are of particular interest due to their prevalence in known drugs and their ability to form key interactions with protein targets.

This technical guide focuses on 6-Amino-5-bromonicotinic acid , a substituted pyridine derivative, as a valuable fragment for the discovery of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 6-aminopyridine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The bromine and carboxylic acid functionalities at the 5- and 3-positions, respectively, provide orthogonal vectors for synthetic elaboration, allowing for the exploration of chemical space to achieve potency and selectivity.

This document provides a comprehensive overview of the chemical properties, synthetic utility, and potential applications of this compound in FBDD campaigns targeting therapeutically relevant kinases. It includes detailed experimental protocols for derivatization and representative kinase assays, alongside visualizations of relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight ≤ 300 Da, a cLogP ≤ 3, the number of hydrogen bond donors ≤ 3, and the number of hydrogen bond acceptors ≤ 3. This compound aligns well with these principles, making it an excellent starting point for an FBDD campaign. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| CAS Number | 180340-69-6 | [1][2] |

| Appearance | White to off-white powder/crystal | |

| Polar Surface Area | 76.21 Ų | |

| # H-Bond Acceptors | 4 | |

| # H-Bond Donors | 3 | |

| # Freely Rotating Bonds | 1 | |

| ACD/LogP | 1.70 | |

| Boiling Point | 378.0 °C at 760 mmHg | [3] |

| Density | 1.91 g/cm³ | [3] |

Synthesis and Derivatization

The strategic functionalization of the this compound core is central to its utility in FBDD. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets in the kinase active site. The carboxylic acid moiety can be readily converted into amides, providing a vector to engage with solvent-exposed regions or form additional hydrogen bonds.

Synthesis of this compound

Disclaimer: The following is a representative, chemically plausible protocol for the synthesis of this compound. While based on established chemical transformations for similar molecules, it is not directly excerpted from a single publication for this specific compound.

The synthesis can be envisioned starting from 6-aminonicotinic acid.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: To a stirred solution of 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add a source of bromine.

-

Bromination: A solution of bromine (1.1 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for several hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatization Protocols

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound (or its ester derivative) with an arylboronic acid.

Materials:

-

This compound methyl ester

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

-

Degassed solvent (e.g., DMF, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound methyl ester (1.0 eq), the arylboronic acid, and the base.

-

Inerting: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The resulting ester can then be hydrolyzed to the carboxylic acid if desired.

This protocol outlines a standard procedure for the formation of an amide bond between the carboxylic acid of a 6-amino-5-aryl-nicotinic acid derivative and a primary or secondary amine.

Materials:

-

6-Amino-5-aryl-nicotinic acid (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

Coupling agent (e.g., HATU, HOBt/EDC, 1.1 - 1.2 eq)

-

Base (e.g., DIPEA, Et₃N, 2-3 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Activation: In a round-bottom flask, dissolve the 6-Amino-5-aryl-nicotinic acid in the anhydrous solvent. Add the coupling agent and the base, and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography or preparative HPLC.

Application in Kinase Inhibitor Discovery

The 6-aminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors. The amino group forms one or two hydrogen bonds with the backbone of the kinase hinge region. The 5-bromo substituent provides a vector for introducing groups that can probe the hydrophobic region I, while the carboxylic acid at the 3-position can be derivatized to interact with the solvent-exposed region or the ribose pocket.

Illustrative Bioactivities of Aminopyridine-Based Kinase Inhibitors

| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| EGFR | 4-anilino-6-aminopyrido[3,4-d]pyrimidine | 0.08 | [4] |

| Adenosine Kinase | 4-amino-5-aryl-pyrido[2,3-d]pyrimidine | 1.7 | [5] |

| BTK | 6-amino-1,3,5-triazine derivative | 17.0 | [6] |

| Src/Abl | 2-(aminopyrimidinyl)thiazole-5-carboxamide | <1 |

Note: The compounds listed in this table are not direct derivatives of this compound but serve to illustrate the potential of the broader aminopyridine chemical class in kinase inhibitor design.

Fragment-Based Drug Discovery (FBDD) Workflow

A typical FBDD campaign utilizing this compound would follow the workflow illustrated below.

Target Kinase Signaling Pathways

Derivatives of this compound have the potential to target a wide range of kinases involved in disease-relevant signaling pathways. Two prominent examples are the p38 MAP Kinase and Aurora Kinase pathways, both of which are important targets in oncology and inflammatory diseases.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of gene expression, inflammation, and apoptosis.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.

Experimental Protocols for Kinase Assays

The evaluation of compounds derived from this compound requires robust and reproducible kinase assays. Below are representative protocols for both biochemical and cell-based assays for p38 MAP Kinase and Aurora Kinase.

Protocol 3: p38α MAP Kinase Biochemical Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human p38α kinase

-

ATF2 substrate protein

-

p38 MAP Kinase Inhibitor IV (as a control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

White, opaque 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO to the wells of the 384-well plate.

-

Prepare a master mix of p38α kinase and ATF2 substrate in Kinase Assay Buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation: Prepare an ATP solution in Kinase Assay Buffer (final concentration should be near the Kₘ for p38α). Add 2 µL of the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Aurora A Cellular Assay (Western Blot for Phospho-Histone H3)

This assay measures the inhibition of Aurora kinase activity in cells by detecting the phosphorylation of a downstream substrate, Histone H3.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-Histone H3 and normalize to the loading control (β-actin). Determine the concentration-dependent inhibition of Histone H3 phosphorylation.

Conclusion

This compound represents a promising and versatile fragment for the discovery of novel kinase inhibitors. Its physicochemical properties align well with the principles of fragment-based drug discovery, and its chemical structure offers multiple, synthetically accessible vectors for optimization. The 6-aminopyridine core provides a reliable anchor for binding to the kinase hinge region, while the bromine and carboxylic acid functionalities allow for systematic exploration of the surrounding chemical space to achieve high potency and selectivity. By leveraging the detailed synthetic and assay protocols provided in this guide, researchers can effectively utilize this fragment in their FBDD campaigns to develop the next generation of targeted kinase inhibitors.

References

- 1. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 2. EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]

- 3. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]

- 4. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 6-Amino-5-bromonicotinic Acid: A Technical Guide to its Synthesis and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-bromonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for professionals in the scientific research and development community. While the direct historical account of its initial discovery is not extensively documented in readily available literature, its development can be contextualized within the broader exploration of nicotinic acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 180340-69-6 | [Chemical Supplier Data] |

| Molecular Formula | C₆H₅BrN₂O₂ | [Chemical Supplier Data] |

| Molecular Weight | 217.02 g/mol | [Chemical Supplier Data] |

| Appearance | Off-white to white powder | [Chemical Supplier Data] |

| Purity | Typically ≥97% | [Chemical Supplier Data] |

| Storage | Room temperature, in a dry and cool place | [Chemical Supplier Data] |

Historical Context and Discovery

The specific discovery of this compound is not prominently detailed in historical chemical literature. Its emergence is likely linked to the broader, systematic investigation of substituted nicotinic acids, a class of compounds that has been of interest to medicinal chemists for decades. The foundational work on nicotinic acid (Vitamin B3) and its derivatives paved the way for the exploration of various substituted analogues to modulate their biological activities.

Early studies on aminonicotinic acids, such as a 1957 report on the derivatives of 6-aminonicotinic acid, indicate an established interest in this class of compounds for potential therapeutic applications, including as antineoplastic agents.[1] The introduction of a bromine atom at the 5-position of the 6-aminonicotinic acid scaffold would have been a logical step in structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, or pharmacokinetic properties of parent compounds. The bromine atom can act as a key pharmacophore, participate in halogen bonding, or serve as a handle for further synthetic transformations such as cross-coupling reactions.

Synthetic Methodologies

While a definitive "first synthesis" is not clearly documented, a plausible and commonly employed synthetic strategy for this compound involves the bromination of a suitable 6-aminonicotinic acid precursor. The following sections detail potential experimental protocols for its preparation.

Proposed Synthesis Pathway

A logical synthetic route to this compound would start from 6-aminonicotinic acid, which can be synthesized from its corresponding ethyl ester. The subsequent step would be the regioselective bromination of the 6-aminonicotinic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Aminonicotinic Acid from Ethyl 6-aminonicotinate

This procedure is adapted from established hydrolysis methods for nicotinic acid esters.[2]

-

Reagents and Materials:

-

Ethyl 6-aminonicotinate

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH) solution

-

2 N Hydrochloric Acid (HCl) solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Centrifuge

-

-

Procedure:

-

Dissolve Ethyl 6-aminonicotinate (1.0 eq) in methanol.

-

Add 1 N aqueous NaOH solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with deionized water.

-

Acidify the solution to a pH of approximately 3 with 2 N HCl, which will cause the product to precipitate.

-

Isolate the precipitate by centrifugation, wash with cold deionized water, and dry under vacuum to yield 6-aminonicotinic acid as an off-white solid.

-

Step 2: Bromination of 6-Aminonicotinic Acid

The following is a general proposed method for the bromination of 6-aminonicotinic acid, based on standard bromination techniques for activated aromatic rings.[3][4] The amino group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group.

-

Reagents and Materials:

-

6-Aminonicotinic acid

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Suspend 6-aminonicotinic acid (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). The reaction time may vary.

-

Upon completion, the reaction mixture may be filtered to remove any solids.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified final product can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules. The presence of three distinct functional groups allows for a wide range of chemical transformations:

-

Carboxylic Acid: Can be converted to amides, esters, and other derivatives.

-

Amino Group: Can undergo acylation, alkylation, and diazotization reactions.

-

Bromo Group: Serves as a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

This trifunctionality makes it a valuable scaffold for building combinatorial libraries for high-throughput screening and for the synthesis of targeted therapeutic agents. While specific drugs derived directly from this compound are not widely publicized, its structural motifs are found in various compounds under investigation for a range of diseases.

Conclusion

While the precise historical details of the discovery of this compound remain somewhat obscure, its importance as a synthetic intermediate is clear. The logical synthetic routes, starting from readily available precursors like ethyl 6-aminonicotinate, make it an accessible compound for research and development. The trifunctional nature of this molecule provides a rich platform for chemical exploration, ensuring its continued relevance in the fields of medicinal chemistry and drug discovery. The detailed methodologies and workflows presented in this guide are intended to support researchers in the synthesis and utilization of this valuable chemical entity.

References

- 1. [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]

- 4. Bromination - Wordpress [reagents.acsgcipr.org]

Spectroscopic data (IR, MS) of 6-Amino-5-bromonicotinic acid

An In-depth Technical Guide on the Spectroscopic Analysis of 6-Amino-5-bromonicotinic acid

This technical guide offers a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for this compound. Intended for researchers, scientists, and professionals in drug development, this document provides detailed spectral characteristics, experimental protocols, and data interpretation for the compound with CAS number 180340-69-6.[1]

Molecular Structure and Properties

This compound is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: an amino group (-NH₂), a carboxylic acid group (-COOH), a bromine atom (-Br), and a pyridine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent groups.

IR Spectral Data

The following table summarizes the expected IR absorption bands based on the compound's structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretching (from carboxylic acid) and N-H stretching (from amine group) |

| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[2] |

| 1710 - 1680 | Strong | C=O stretching (carbonyl from carboxylic acid) |

| 1620 - 1580 | Medium | N-H bending (amine group) and C=C/C=N stretching (pyridine ring)[2] |

| 1400 - 1300 | Medium | O-H bending (carboxylic acid) |

| ~1250 | Medium | C-N stretching (aromatic amine) |

| ~1100 | Medium | C-Br stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Analysis

This protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the KBr pellet method.[3]

-

Sample Preparation :

-

Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

-

Add 100-200 mg of dry, IR-grade Potassium Bromide (KBr).

-

Thoroughly mix and grind the two components together until a fine, homogeneous powder is achieved to minimize IR radiation scattering.[3]

-

-

Pellet Formation :

-

Transfer a portion of the mixture into the die of a pellet press.

-

Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.[3]

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]

-

-

Data Processing :

-

Perform a background subtraction on the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Visualization: FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

For this compound, the key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |

| 216 | ~100% | [M]⁺, Molecular ion with ⁷⁹Br isotope |

| 218 | ~98% | [M+2]⁺, Molecular ion with ⁸¹Br isotope |

| 199 / 201 | Variable | [M-OH]⁺, Fragment from loss of hydroxyl group |

| 171 / 173 | Variable | [M-COOH]⁺, Fragment from loss of carboxylic acid group |

| 137 | Variable | [M-Br]⁺, Fragment from loss of bromine atom |

Experimental Protocol: HPLC-MS/MS Analysis

This protocol describes a general method for analyzing a non-volatile sample like this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation :

-

Dissolve a precise amount of the compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a known concentration.

-

Filter the sample solution through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatographic Separation (HPLC) :

-

Inject the sample solution into the HPLC system.

-

Separate the analyte from impurities using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid). The goal is to ensure the pure compound enters the mass spectrometer.

-

-

Ionization :

-

As the analyte elutes from the HPLC column, introduce it into the mass spectrometer's ion source.

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules. ESI produces ions from the solution, often as protonated molecules [M+H]⁺.[4]

-

-

Mass Analysis (MS1) :

-

In the first stage, scan a range of m/z values to detect the molecular ions ([M]⁺ or [M+H]⁺). For this compound, this would target the m/z 217/219 region for the protonated form.

-

-

Fragmentation (MS/MS) :

-

Select the precursor molecular ion (e.g., m/z 217) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).

-

This fragmentation process breaks the molecule into smaller, characteristic product ions.

-

-

Detection and Data Analysis :

-

Detect the product ions in the second mass analyzer to generate the MS/MS spectrum.

-

Analyze the fragmentation pattern to confirm the molecular structure.

-

Visualization: Mass Spectrometry Analysis Workflow

References

Methodological & Application

Synthesis Protocol for 6-Amino-5-bromonicotinic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Amino-5-bromonicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective bromination of 6-aminonicotinic acid using N-bromosuccinimide (NBS). This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, a summary of expected analytical data and a visual representation of the synthesis workflow are provided to aid researchers in the successful preparation of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an amino group on a halogenated pyridine ring, makes it a versatile intermediate for the generation of diverse chemical libraries. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the amino and carboxylic acid moieties allow for amide bond formation and other modifications. This application note details a reliable protocol for the synthesis of this compound from the readily available starting material, 6-aminonicotinic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield is representative and may vary based on experimental conditions and scale.

| Parameter | Value |

| Starting Material | 6-Aminonicotinic acid |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Product | This compound |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [1] |

| CAS Number | 180340-69-6[1][2][3] |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >95% (by HPLC) |

| Theoretical Yield | Based on 1:1 stoichiometry |

| Representative Yield | 70-80% |

| Melting Point | Not available in search results |

| Storage | Room temperature, protected from light and moisture[1] |

Experimental Protocol

This protocol describes the synthesis of this compound via the direct bromination of 6-aminonicotinic acid.

Materials and Reagents

-

6-Aminonicotinic acid (C₆H₆N₂O₂)

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF) to make a 0.5 M solution. Place the flask in an ice-water bath and stir the solution.

-

Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. N-Bromosuccinimide is a widely used reagent for the electrophilic substitution of aromatic rings.[4][5] Electron-rich aromatic compounds, such as those containing an amino group, can be effectively brominated using NBS.[1][6]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Work-up:

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Product Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound workflow.